molecular formula C13H17FN2O2 B13328902 Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate CAS No. 1434127-00-0

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate

Cat. No.: B13328902
CAS No.: 1434127-00-0
M. Wt: 252.28 g/mol
InChI Key: DWPWWTIOOLQURY-RYUDHWBXSA-N
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Description

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate is a synthetic organic compound that features a piperidine ring substituted with a fluorine atom and a benzyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Carbamate Formation: The benzyl carbamate group is introduced through a reaction between the piperidine derivative and benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The benzyl carbamate group may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate
  • Benzyl ((3S,4S)-4-hydroxytetrahydropyran-3-yl)carbamate

Uniqueness

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the benzyl carbamate group differentiates it from other similar compounds, potentially leading to unique applications and effects.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1434127-00-0

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

benzyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate

InChI

InChI=1S/C13H17FN2O2/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)/t11-,12-/m0/s1

InChI Key

DWPWWTIOOLQURY-RYUDHWBXSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)F

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F

Origin of Product

United States

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